molecular formula C18H19N3O2S B2983211 2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole CAS No. 941904-81-0

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2983211
CAS RN: 941904-81-0
M. Wt: 341.43
InChI Key: MFIUILNYFYIKDI-UHFFFAOYSA-N
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Description

The compound “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The structure of “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” is likely to be complex due to the presence of the pyrrolidine ring and the benzimidazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” could be complex and varied. The pyrrolidine ring in the molecule can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” would depend on the specific structure of the molecule. The pyrrolidine ring is a highly polar compound and is completely soluble in water .

Scientific Research Applications

Synthesis and Characterization

2-Benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole is structurally related to a class of compounds known for their antiviral activities, particularly as antirhinovirus agents. The synthesis of such compounds, including the key steps and the introduction of substituents at specific positions, provides valuable insights into their potential applications in medicinal chemistry. The structural and spectroscopic characterization of these compounds, using techniques such as NMR and X-ray diffraction, further aids in understanding their properties and potential applications (Hamdouchi et al., 1999; Özdemir et al., 2016).

Novel Synthetic Routes

The development of new synthetic methodologies to access structurally complex compounds like 2-Benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole and its derivatives is of significant interest. Novel synthetic routes, such as domino reactions and metal-free syntheses, have been explored to efficiently generate sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility and utility of these compounds in organic synthesis (Cui et al., 2018; Cao et al., 2014).

Biological Applications

The biological activity of compounds similar to 2-Benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole, especially their potential as antiulcer and anticandidal agents, is a significant area of research. The synthesis of novel derivatives and their evaluation for biological activities contribute to the development of new therapeutic agents. Studies on the inhibition of enzymes like p38 MAP kinase, which plays a crucial role in inflammatory processes, further demonstrate the therapeutic potential of these compounds (Starrett et al., 1989; Kaplancıklı et al., 2008; Laufer & Koch, 2008).

Advances in Heterocyclic Chemistry

The exploration of heterocyclic chemistry, particularly the synthesis and functionalization of imidazo[1,2-a]pyridines, is a key aspect of research related to 2-Benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole. These studies contribute to a broader understanding of the reactivity, synthesis strategies, and potential applications of imidazo[1,2-a]pyridines in various fields, including pharmaceuticals and materials science (Roopan et al., 2016).

Safety and Hazards

The safety and hazards associated with “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” would depend on the specific properties of the compound. It’s important to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

The future directions for research on “2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole” could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

2-benzyl-1-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,20-12-6-7-13-20)21-17-11-5-4-10-16(17)19-18(21)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUILNYFYIKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole

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